molecular formula C19H10Cl5N3 B2778526 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole CAS No. 337920-72-6

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole

Cat. No.: B2778526
CAS No.: 337920-72-6
M. Wt: 457.56
InChI Key: MJELJOHTALUVPS-UHFFFAOYSA-N
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Description

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C19H10Cl5N3 and its molecular weight is 457.56. The purity is usually 95%.
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Biological Activity

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole (CAS: 337920-72-6) is a synthetic compound belonging to the class of benzimidazoles. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action.

  • Molecular Formula : C19H10Cl5N3
  • Molar Mass : 457.57 g/mol
PropertyValue
CAS Number337920-72-6
Synonyms5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-benzimidazole
StructureChemical Structure

Anticancer Properties

Research indicates that 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-benzimidazole exhibits significant anticancer activity against various cancer cell lines.

Key Findings:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. In vitro studies have shown that it can inhibit cell proliferation in breast and prostate cancer models.
  • Case Study : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells with an IC50 value of approximately 5 µM.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV.

Key Findings:

  • Inhibition of HIV Replication : In a series of assays, it was found to inhibit HIV replication with an EC50 value in the low nanomolar range. Molecular docking studies suggested that it binds effectively to the reverse transcriptase enzyme, disrupting viral replication processes .

Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound have yielded promising results.

Key Findings:

  • Broad-Spectrum Activity : Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited MIC values ranging from 10 to 20 µg/mL against tested strains.

The biological activity of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-benzimidazole is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer cell metabolism and viral replication.
  • Receptor Modulation : It may interact with various cellular receptors affecting signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : By triggering apoptotic pathways, it leads to programmed cell death in malignant cells.

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in MCF-7 cells (IC50 ~5 µM)
Antiviral ActivityEC50 in low nanomolar range against HIV
Antimicrobial ActivityMIC values between 10 to 20 µg/mL

Properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl5N3/c20-12-4-3-10(6-13(12)21)9-27-17-8-15(23)14(22)7-16(17)26-19(27)11-2-1-5-25-18(11)24/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJELJOHTALUVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC3=CC(=C(C=C3N2CC4=CC(=C(C=C4)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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